2-Phenylacetamide

概要

説明

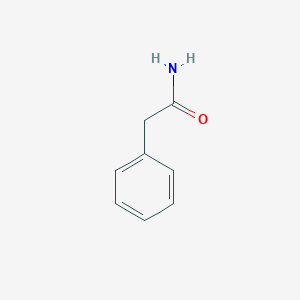

2-Phenylacetamide, also known as benzeneacetamide, is an organic compound with the chemical formula C8H9NO. It is characterized by a phenyl group attached to an acetamide functional group. This compound appears as a white crystalline solid and is commonly used as an intermediate in organic synthesis and pharmaceutical manufacturing .

準備方法

Synthetic Routes and Reaction Conditions: 2-Phenylacetamide can be synthesized through various methods. One common method involves the reaction of benzyl cyanide with hydrochloric acid. The procedure includes dissolving benzyl cyanide in hydrochloric acid, followed by the addition of water to precipitate the product. The crude product is then purified by washing with sodium carbonate solution .

Industrial Production Methods: In industrial settings, this compound is produced by adding concentrated hydrochloric acid to phenylacetonitrile, stirring to dissolve, and reacting at 50°C for half an hour. The mixture is then cooled, and water is added to precipitate the crystals, which are filtered and washed to obtain the pure product .

化学反応の分析

反応の種類: 2-フェニルアセトアミドは、以下を含むさまざまな化学反応を起こします。

加水分解: 強酸または塩基で処理すると、2-フェニルアセトアミドは加水分解してフェニル酢酸とアンモニアを生成します。

酸化: 過マンガン酸カリウムなどの酸化剤を使用して、フェニル酢酸に酸化できます。

置換: アミド基は、無水酢酸などの試薬と置換反応を起こして、N-アセチル誘導体を生成できます。

一般的な試薬と条件:

加水分解: 強酸(例:塩酸)または塩基(例:水酸化ナトリウム)。

酸化: 過マンガン酸カリウムまたはその他の強力な酸化剤。

置換: 無水酢酸およびその他のアシル化剤。

生成される主な生成物:

加水分解: フェニル酢酸とアンモニア。

酸化: フェニル酢酸。

置換: N-アセチル誘導体

4. 科学研究アプリケーション

2-フェニルアセトアミドは、科学研究において幅広い用途があります。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: その潜在的な抗酸化および抗菌特性について研究されています。

医学: エストロゲン様活性について調査されており、ホルモン補充療法や線維化に対する腎臓保護の候補となっています。

産業: 染料、香料、医薬品の製造に使用されます .

科学的研究の応用

Chemical Synthesis

Intermediate in Organic Synthesis

2-Phenylacetamide serves as a crucial intermediate in the synthesis of numerous organic compounds. It is particularly valued for its role in producing pharmaceuticals and agrochemicals. Its structural properties facilitate various chemical reactions, making it an essential building block in synthetic organic chemistry.

Antioxidant and Antimicrobial Properties

Research indicates that this compound exhibits potential antioxidant and antimicrobial activities. Studies have demonstrated its ability to scavenge free radicals and inhibit the growth of certain bacterial strains, highlighting its relevance in developing new antimicrobial agents .

Hormonal Activity

Recent investigations into the estrogen-like effects of this compound suggest that it may have therapeutic applications in hormone replacement therapies. Studies show that it promotes the proliferation of MCF-7 breast cancer cells, indicating potential use in treating perimenopausal symptoms .

Renal Protection

A significant body of research has focused on the renal protective effects of this compound. In studies involving spontaneously hypertensive rats, the compound demonstrated a reduction in blood pressure and improved renal function by modulating the renin-angiotensin-aldosterone system (RAAS) and oxidative stress pathways. Key findings include:

- Reduction in Blood Pressure: Notable decreases in systolic blood pressure were observed.

- Histopathological Improvements: Histological analyses indicated reduced collagen deposition and improved renal architecture post-treatment .

Antifungal Properties

Emerging Antifungal Agent

Derivatives of this compound have shown promising antifungal activity against drug-resistant strains of Candida albicans and Candida parapsilosis. A study highlighted:

- Minimum Inhibitory Concentration (MIC): Ranged from 128 to 256 µg/mL.

- Biofilm Inhibition: Up to 92% inhibition of biofilm formation was recorded, which is critical for combating fungal infections .

Case Study 1: Renal Fibrosis

In a controlled study involving spontaneously hypertensive rats, administration of this compound over four weeks resulted in significant improvements in renal function markers and histopathological outcomes. The study concluded that the compound exerts protective effects against renal injury through modulation of the MAPK signaling pathway .

Case Study 2: Antifungal Resistance

A clinical evaluation of derivatives such as 2-chloro-N-phenylacetamide demonstrated efficacy against fluconazole-resistant Candida strains. The study underscored the urgent need for new antifungal agents amidst rising resistance rates .

Data Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antihypertensive | MAPK pathway modulation | Reduced blood pressure; improved renal function |

| Antifungal | Biofilm disruption | MIC: 128-256 µg/mL; inhibited biofilm formation |

| Anti-inflammatory | Cytokine inhibition | Reduced IL-1 beta and TNF-alpha levels |

作用機序

2-フェニルアセトアミドの薬理活性は、主にエストロゲン受容体との相互作用とMAPKシグナル伝達経路の調節を介して媒介されます。それは、エストロゲン受容体ERα、ERβ、およびGPR30を選択的に調節し、生殖組織および乳がん細胞におけるそれらの発現を強化します。 この二重の作用機序は、ホルモン関連疾患や高血圧性腎症の管理における可能性を示しています .

6. 類似化合物の比較

2-フェニルアセトアミドは、フェニル酢酸のアミド誘導体であるフェニルアセトアミドとして知られる有機化合物のクラスに属します。類似の化合物には以下が含まれます。

アセトアニリド: 鎮痛および解熱特性で知られていますが、しばしばメトヘモグロビン血症を引き起こします。

フェニル酢酸: さまざまな医薬品の合成に使用され、有機合成の前駆体として使用されます。

ベンザミド: 染料、農薬、医薬品の製造に使用されます。

独自性: 2-フェニルアセトアミドは、エストロゲン受容体調節とMAPK経路阻害を含む二重の作用機序により、治療開発の有望な候補となっています .

類似化合物との比較

2-Phenylacetamide belongs to the class of organic compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids. Similar compounds include:

Acetanilide: Known for its analgesic and antipyretic properties but often causes methemoglobinemia.

Phenylacetic acid: Used in the synthesis of various pharmaceuticals and as a precursor in organic synthesis.

Benzamide: Utilized in the production of dyes, pesticides, and pharmaceuticals.

Uniqueness: this compound is unique due to its dual mechanism of action involving estrogen receptor modulation and MAPK pathway inhibition, making it a promising candidate for therapeutic development .

生物活性

2-Phenylacetamide (PA) is an organic compound with a wide range of biological activities, making it a subject of significant research interest. This article delves into its pharmacological effects, mechanisms of action, and therapeutic potentials, supported by various studies and case analyses.

This compound is characterized by its molecular formula . It features an amide functional group attached to a phenyl and an acetamide moiety, which contributes to its diverse biological activities. The compound's structure allows for interactions with various biological targets, influencing its pharmacological effects.

1. Antihypertensive and Renal Protective Effects

A recent study investigated the effects of PA on renal fibrosis in spontaneously hypertensive rats (SHR). The findings indicated that PA significantly reduced blood pressure and improved renal function by modulating the renin-angiotensin-aldosterone system (RAAS) and oxidative stress pathways. Key results included:

- Reduction in Blood Pressure : PA treatment led to a notable decrease in systolic blood pressure.

- Decreased Inflammatory Markers : Levels of pro-inflammatory cytokines were significantly reduced post-treatment.

- Renal Histopathology : Histological analyses revealed decreased collagen deposition and improved renal architecture after PA administration.

The study concluded that PA exerts protective effects against renal injury through the MAPK signaling pathway, highlighting its potential as a therapeutic agent for hypertension-related renal complications .

2. Antifungal Activity

Research has also explored the antifungal properties of derivatives related to this compound. For instance, 2-chloro-N-phenylacetamide demonstrated significant antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis. The compound exhibited:

- Minimum Inhibitory Concentration (MIC) : Ranged from 128 to 256 µg/mL.

- Minimum Fungicidal Concentration (MFC) : Ranged from 512 to 1,024 µg/mL.

- Biofilm Inhibition : Up to 92% inhibition of biofilm formation was observed.

These findings suggest that derivatives of PA may serve as potential antifungal agents, especially in cases of drug-resistant infections .

3. Anti-inflammatory Properties

Another study focused on N-(2-hydroxy phenyl) acetamide, a derivative of PA, which exhibited notable anti-inflammatory effects in an adjuvant-induced arthritis model. Key observations included:

- Reduction in Paw Edema : Significant decrease in swelling compared to control groups.

- Lowered Cytokine Levels : Serum levels of IL-1 beta and TNF-alpha were markedly reduced.

This indicates that PA derivatives may offer therapeutic benefits in inflammatory conditions .

The biological activities of this compound are mediated through several mechanisms:

- MAPK Pathway Modulation : As demonstrated in renal studies, PA influences the MAPK signaling pathway, which is crucial for cellular responses to stress and inflammation.

- Biofilm Disruption : The antifungal properties are partly attributed to the ability to disrupt biofilm formation, which is critical for fungal survival and resistance.

- Cytokine Inhibition : The reduction in pro-inflammatory cytokines suggests that PA can modulate immune responses effectively.

Case Study 1: Renal Fibrosis

In a controlled study involving SHR rats, PA was administered over four weeks. Results showed significant improvement in renal function markers and histopathological outcomes, confirming its role as a protective agent against renal fibrosis .

Case Study 2: Antifungal Resistance

A clinical evaluation of 2-chloro-N-phenylacetamide highlighted its efficacy against resistant Candida strains. The study emphasized the need for new antifungal agents due to rising resistance rates .

Data Summary

| Biological Activity | Mechanism | Key Findings |

|---|---|---|

| Antihypertensive | MAPK pathway modulation | Reduced BP, improved renal function |

| Antifungal | Biofilm disruption | MIC: 128-256 µg/mL; inhibited biofilm formation |

| Anti-inflammatory | Cytokine inhibition | Reduced IL-1 beta and TNF-alpha levels |

特性

IUPAC Name |

2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSBDFXRDZJMBSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059282 | |

| Record name | Benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index], Solid | |

| Record name | alpha-Phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Phenylacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.000344 [mmHg] | |

| Record name | alpha-Phenylacetamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

103-81-1 | |

| Record name | Benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Phenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-PHENYLACETAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1877 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZENEACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R219M9TJF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Phenylacetamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010715 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。